molecular formula C15H22N2O3 B4574047 ETHYL 2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETATE

ETHYL 2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETATE

Cat. No.: B4574047
M. Wt: 278.35 g/mol
InChI Key: IFZJJWRQNABGQZ-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETATE is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is of particular interest due to its potential therapeutic applications and its role as a ligand for various receptors.

Scientific Research Applications

ETHYL 2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETATE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETATE typically involves the reaction of 2-methoxyphenylpiperazine with ethyl chloroacetate. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 50-70°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction can lead to therapeutic effects, such as vasodilation and reduced blood pressure .

Comparison with Similar Compounds

ETHYL 2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETATE is similar to other piperazine derivatives, such as trazodone, naftopidil, and urapidil. it is unique in its specific binding affinity and pharmacokinetic profile. These properties make it a promising candidate for further research and development .

List of Similar Compounds

Properties

IUPAC Name

ethyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-20-15(18)12-16-8-10-17(11-9-16)13-6-4-5-7-14(13)19-2/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZJJWRQNABGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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